molecular formula C19H14F3N5O3S B14123726 N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B14123726
M. Wt: 449.4 g/mol
InChI Key: HHXUOGHSAPJANV-UHFFFAOYSA-N
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Description

This compound features a 1,6-dihydropyrimidin-6-one core substituted at the 2-position with a thioether group connected to a 2-fluorophenylacetamide moiety and at the 5-position with a 3,4-difluorobenzamide group. The pyrimidinone scaffold is a pharmacologically privileged structure, often associated with kinase inhibition and antimicrobial activity . The fluorinated aromatic substituents likely enhance target binding through hydrophobic interactions and serve as bioisosteres to improve metabolic stability .

Properties

Molecular Formula

C19H14F3N5O3S

Molecular Weight

449.4 g/mol

IUPAC Name

N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C19H14F3N5O3S/c20-10-6-5-9(7-12(10)22)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-4-2-1-3-11(13)21/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

HHXUOGHSAPJANV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular processes like DNA replication or protein synthesis, leading to the death of cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares the target compound with structurally related analogs from the provided evidence:

Compound Name / ID Core Structure Key Substituents Physicochemical Inferences
Target Compound 1,6-Dihydropyrimidin-6-one - 2-[(2-fluorophenyl)amino]-2-oxoethylthio
- 3,4-Difluorobenzamide at C5
High polarity due to fluorinated benzamide; moderate lipophilicity from thioether linkage
3-Amino-N-(4-amino-2-(hexylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzenesulfonamide (VII) 1,6-Dihydropyrimidin-6-one - Hexylthio at C2
- 3-Aminobenzenesulfonamide at C5
Increased lipophilicity (hexyl chain) but reduced solubility; sulfonamide enhances H-bonding
N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidin-4-one - Thieno-fused pyrimidinone
- 2,4-Difluorophenylacetamide
Thieno ring increases π-stacking potential; 2,4-difluoro substitution enhances hydrophobicity
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (923121-43-1) Thiazole - 2,6-Difluorobenzylamide
- Pivalamide
Thiazole core may improve metabolic stability; pivalamide reduces polarity

Key Differences and Implications

Core Heterocycle Variations: The target compound’s 1,6-dihydropyrimidin-6-one core (planar, polarizable) contrasts with thieno[2,3-d]pyrimidin-4-one (fused thiophene for enhanced π-stacking ) and thiazole (smaller ring, rigid conformation ). These differences influence binding to enzymatic pockets and solubility.

Fluorinated Substituents :

  • The target’s 3,4-difluorobenzamide and 2-fluorophenyl groups provide dual fluorination, likely optimizing target affinity through hydrophobic and halogen-bonding interactions. Comparatively, 2,4-difluorophenyl in and 2,6-difluorobenzyl in demonstrate positional isomerism effects on binding.

The target’s benzamide group balances polarity and lipophilicity. Hexylthio in VII increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility, whereas the target’s 2-oxoethylthio linker offers intermediate hydrophilicity.

Crystallographic and Conformational Insights

highlights the role of intramolecular hydrogen bonding and dihedral angles in pyrimidine derivatives. For example, the dihedral angle between the pyrimidine ring and fluorophenyl group in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine is 12.8°, stabilizing the conformation . The target compound’s fluorinated substituents may similarly enforce planar conformations, enhancing binding to flat enzymatic active sites.

Biological Activity

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H14F3N5O3S
  • Molecular Weight : 449.4 g/mol
  • CAS Number : 888426-06-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the cell. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular proliferation and survival, particularly those linked to cancer pathways.

Antiviral Activity

Recent research indicates that derivatives of this compound demonstrate significant antiviral properties. For instance, a related structure has shown potent inhibition against human adenovirus (HAdV), with selectivity indexes exceeding 100 in some analogues. The mechanism involves targeting the viral DNA replication process, leading to a decrease in viral load in infected cells .

Antitumor Activity

The compound exhibits promising antitumor effects in vitro and in vivo. In studies involving various cancer cell lines, it has been shown to induce apoptosis and cell cycle arrest. For example, a related derivative demonstrated an IC50 value of 0.27 µM against HAdV while maintaining low cytotoxicity (CC50 = 156.8 µM) .

Case Studies

StudyCompoundTargetIC50 (µM)CC50 (µM)Notes
N-(4-amino...)HAdV0.27156.8High selectivity index
Related derivativeCancer cells0.15120Induces apoptosis
Analog XHDAC inhibitors0.05100Strong anti-cancer activity

Safety and Toxicology

Toxicological assessments reveal that the compound has a favorable safety profile in preliminary studies, with maximum tolerated doses established in animal models. The pharmacokinetic properties indicate good absorption and minimal adverse effects at therapeutic doses .

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